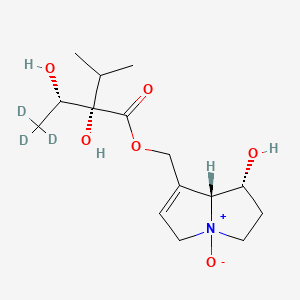
Lycopsamine N-oxide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lycopsamine N-oxide-d3 is a deuterium-labeled derivative of Lycopsamine N-oxide, which is a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, including honey and bee pollen . These compounds are known for their potential toxic effects, particularly hepatotoxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lycopsamine N-oxide-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into Lycopsamine N-oxide. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for deuteration include the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, utilizing deuterated reagents and solvents in controlled environments to ensure high purity and yield. The production process would also include purification steps to isolate the desired compound from any by-products .
Análisis De Reacciones Químicas
Types of Reactions
Lycopsamine N-oxide-d3, like other pyrrolizidine alkaloids, can undergo various chemical reactions, including:
Oxidation: Conversion of the N-oxide group to other oxidation states.
Reduction: Reduction of the N-oxide group to the corresponding amine.
Substitution: Replacement of functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce the corresponding amine .
Aplicaciones Científicas De Investigación
Lycopsamine N-oxide-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the quantitation of pyrrolizidine alkaloids and their metabolites.
Biology: Investigated for its effects on cellular processes and potential toxicological impacts.
Medicine: Studied for its pharmacokinetic and metabolic profiles, particularly in the context of deuterium substitution.
Industry: Utilized in the development of analytical methods for detecting and quantifying pyrrolizidine alkaloids in various samples
Mecanismo De Acción
The mechanism of action of Lycopsamine N-oxide-d3 involves its interaction with cellular components, leading to potential toxic effects. Pyrrolizidine alkaloids, including this compound, are known to form reactive metabolites that can bind to cellular macromolecules, causing damage to DNA, proteins, and lipids. This can result in hepatotoxicity and other adverse effects .
Comparación Con Compuestos Similares
Lycopsamine N-oxide-d3 can be compared to other similar compounds, such as:
Intermedine N-oxide: Another pyrrolizidine alkaloid with similar toxicological properties.
Echinatine N-oxide: A related compound with comparable chemical behavior.
Rinderine N-oxide: Shares structural similarities and undergoes similar chemical reactions
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium substitution can alter the metabolic stability and distribution of the compound, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C15H25NO6 |
|---|---|
Peso molecular |
318.38 g/mol |
Nombre IUPAC |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3S)-4,4,4-trideuterio-2,3-dihydroxy-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1/i3D3 |
Clave InChI |
DNAWGBOKUFFVMB-YJLUAEPNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O |
SMILES canónico |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















